1,1-Bis(hydroxymethyl)cyclopropane

Descripción general

Descripción

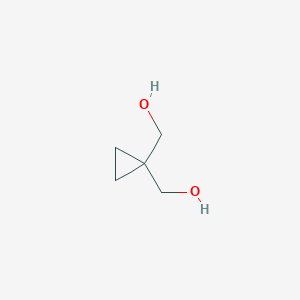

1,1-Bis(hydroxymethyl)cyclopropane is an organic compound with the molecular formula C5H10O2. It is a colorless to yellow liquid that is used in various chemical syntheses. This compound is notable for its unique cyclopropane ring structure, which imparts interesting chemical properties and reactivity.

Métodos De Preparación

1,1-Bis(hydroxymethyl)cyclopropane can be synthesized through several methods:

Reduction of 1,1-cyclopropanedicarboxylic ester: This method involves the reduction of 1,1-cyclopropanedicarboxylic ester with hydrogen over a copper oxide catalyst, supported by zinc oxide, chromium oxide, magnesium oxide, aluminum oxide, or silicon dioxide.

Reaction of dibromoneopentyl glycol with zinc powder: This method involves reacting dibromoneopentyl glycol with zinc powder at a mole ratio of 1:1.05 and a temperature of 80°C (slightly reflux) for 7 hours.

Análisis De Reacciones Químicas

1,1-Bis(hydroxymethyl)cyclopropane undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form cyclopropane derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include cyclopropane derivatives and substituted cyclopropanes.

Aplicaciones Científicas De Investigación

Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane

The synthesis of BHMC has been extensively studied, with various methods reported in the literature. The most notable approaches include:

- Reduction of 1,1-Cyclopropanedicarboxylic Ester : This method involves catalytic hydrogenation using metal catalysts such as CuO supported on ZnO or other materials. This process is advantageous due to its efficiency and scalability for industrial applications .

- Reaction with Dibromoneopentyl Glycol : A significant synthetic route involves the reaction of dibromoneopentyl glycol with zinc powder under controlled conditions (molar ratio of 1:1.05 at 80°C for 7 hours). This method yields BHMC with a purity of over 98% and is noted for its relatively high yield of 87.3% .

- Alternative Synthesis Routes : Other methods include multi-step processes involving lithium aluminum hydride or phase transfer catalysis, although these are less favored due to lower yields and higher costs associated with reagents and catalysts .

Pharmaceutical Applications

The primary application of BHMC is as an intermediate in the synthesis of Montelukast sodium. Montelukast is widely used for managing asthma and allergic rhinitis due to its ability to block leukotriene receptors, thereby reducing inflammation and bronchoconstriction. The synthesis pathway from BHMC to Montelukast involves several steps where BHMC acts as a critical building block .

Case Study: Montelukast Sodium Synthesis

- Yield and Purity : The synthesis of Montelukast sodium from BHMC has been optimized to achieve high yields and purity levels, which are crucial for pharmaceutical applications.

- Regulatory Approval : Montelukast has received regulatory approval in multiple countries, underscoring the importance of BHMC in pharmaceutical manufacturing.

Environmental Applications

Emerging research suggests potential applications of BHMC in environmental science, particularly in wastewater treatment. Studies have indicated that compounds derived from cyclopropanes exhibit properties that can aid in the degradation of organic pollutants .

Case Study: Sugar Wastewater Treatment

- Degradation Efficiency : Research has shown that BHMC derivatives can effectively degrade sugar wastewater components, highlighting their potential use in bioremediation strategies.

- Mechanism of Action : The mechanism involves the breakdown of complex organic molecules into simpler forms that can be further processed by microbial communities in wastewater treatment systems.

Mecanismo De Acción

The mechanism of action of 1,1-Bis(hydroxymethyl)cyclopropane involves its interaction with molecular targets such as enzymes. For example, as an inhibitor of 5-lipoxygenase, it binds to the enzyme and prevents the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation . The cyclopropane ring structure is crucial for its binding affinity and inhibitory activity.

Comparación Con Compuestos Similares

1,1-Bis(hydroxymethyl)cyclopropane can be compared with other similar compounds, such as:

Cyclopropanedimethanol: Similar in structure but lacks the hydroxyl groups.

1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: Contains bromine and chlorine atoms instead of hydroxyl groups.

1,2-Bis(trimethylsiloxy)cyclobutene: Contains a cyclobutene ring instead of a cyclopropane ring.

The uniqueness of this compound lies in its dual hydroxyl groups and cyclopropane ring, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

1,1-Bis(hydroxymethyl)cyclopropane (BHC) is an organic compound characterized by its unique cyclopropane ring structure and two hydroxymethyl groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its diverse biological activities and applications.

- Molecular Formula : CHO

- Molecular Weight : 102.13 g/mol

- Appearance : Colorless to yellow liquid

The compound's structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in organic synthesis. Its primary mode of action involves the formation of cyclopropane structures through carbene addition reactions, which are critical for its biological activity.

This compound acts primarily as an inhibitor of 5-lipoxygenase , an enzyme crucial in the biosynthesis of leukotrienes—molecules that mediate inflammatory responses. By inhibiting this enzyme, BHC can potentially reduce inflammation, making it relevant in therapeutic applications for conditions such as asthma and allergic rhinitis.

Anti-inflammatory Properties

- Inhibition of 5-Lipoxygenase : Studies have shown that BHC effectively inhibits 5-lipoxygenase activity, thus reducing the production of leukotrienes . This mechanism is particularly beneficial in treating asthma and other inflammatory diseases.

Applications in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of montelukast sodium, a leukotriene receptor antagonist used for managing asthma and allergic rhinitis. The synthesis pathway involves several steps where BHC plays a crucial role .

Case Study: Synthesis and Characterization

A significant study focused on the synthesis of both enantiomers of cyclopropane derivatives from BHC highlighted its versatility as a precursor in drug development . The research demonstrated that BHC could be transformed into various biologically active compounds through strategic modifications.

Comparative Analysis with Similar Compounds

BHC can be compared with other cyclopropane derivatives to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Cyclopropanedimethanol | Lacks hydroxyl groups | Limited biological activity |

| 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | Contains halogens instead of hydroxyls | Varies based on halogen interactions |

| 1,2-Bis(trimethylsiloxy)cyclobutene | Cyclobutene ring structure | Different reactivity compared to BHC |

Propiedades

IUPAC Name |

[1-(hydroxymethyl)cyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-3-5(4-7)1-2-5/h6-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAINYZJQSQEGND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399327 | |

| Record name | 1,1-Bis(hydroxymethyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39590-81-3 | |

| Record name | 1,1-Cyclopropanedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39590-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Cyclopropane-1,1-diyl)dimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039590813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Bis(hydroxymethyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropane-1,1-diyldimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the structural characterization of 1,1-Bis(hydroxymethyl)cyclopropane?

A2: this compound has been characterized using spectroscopic techniques such as IR and H-NMR. [] While its molecular formula and weight are not explicitly mentioned in the provided research, these can be deduced from its structure: * Molecular Formula: C5H10O2* Molecular Weight: 102.13 g/mol

Q2: What are the applications of this compound in synthetic chemistry?

A3: this compound serves as a crucial building block in organic synthesis. For instance, it acts as a starting material for the production of 6-carboxyl spirooctane, contributing to the development of spiro-compounds. [] Additionally, it plays a vital role as an intermediate in the synthesis of montelukast sodium, a medication used to manage asthma and allergic rhinitis. [, ]

Q3: Has this compound been investigated in the context of carbohydrate chemistry?

A4: Yes, this compound has been explored for the development of carbohydrate derivatives with enhanced acidity. Researchers have synthesized and characterized cyclic selenites derived from this compound and various diols, including sugar derivatives like methyl glycosides. []

Q4: Are there any analytical techniques used to study this compound?

A5: While specific analytical methods are not extensively discussed in the provided research, it's evident that techniques like IR and H-NMR spectroscopy are employed for structural elucidation. [, ] Further research would be needed to uncover detailed analytical methodologies for quantifying and monitoring this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.